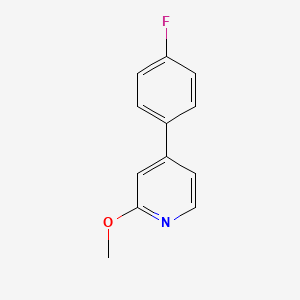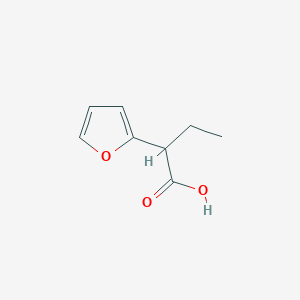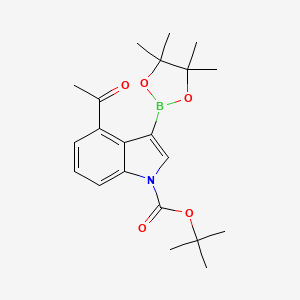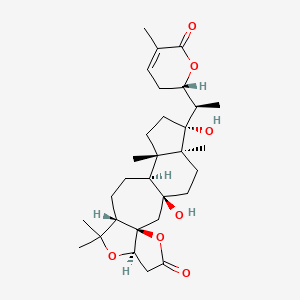![molecular formula C13H26N2 B13075458 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbutyl)-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane ring and a 3-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, often targeting specific functional groups for selective reduction.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines or hydrocarbons .
Applications De Recherche Scientifique
1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro[4.5]decane: Known for its role in inhibiting permeability transition pores and potential cardioprotective effects.
2,8-Diazaspiro[4.5]decan-1-one: Identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), with applications in treating inflammatory diseases.
Uniqueness
1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of the 3-methylbutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H26N2 |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
1-(3-methylbutyl)-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C13H26N2/c1-12(2)4-11-15-10-3-5-13(15)6-8-14-9-7-13/h12,14H,3-11H2,1-2H3 |
Clé InChI |
LVZATOYBFSDVFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN1CCCC12CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)

![7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)
![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)
![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)



![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)



